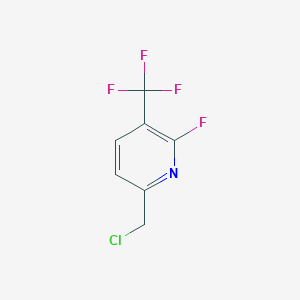

6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4ClF4N |

|---|---|

Molecular Weight |

213.56 g/mol |

IUPAC Name |

6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(6(9)13-4)7(10,11)12/h1-2H,3H2 |

InChI Key |

UALGYCJVCCRDLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CCl)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine Precursors

A common precursor is 2-fluoro-3-(trifluoromethyl)pyridine, which can be synthesized via fluorination of chlorinated trifluoromethylpyridine derivatives. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes nucleophilic aromatic substitution with potassium fluoride in the presence of phase-transfer catalysts like benzyltriethylammonium chloride to yield 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with yields up to 97% and purity above 99%.

Chloromethylation Step

Chloromethylation of the 6-position is typically performed by reacting 2-fluoro-3-(trifluoromethyl)pyridine with formaldehyde and hydrochloric acid under controlled conditions. This introduces the chloromethyl group selectively at the 6-position. The reaction proceeds via electrophilic substitution facilitated by the electron-withdrawing trifluoromethyl and fluorine substituents, which direct substitution to the 6-position.

Fluorination of Trichloromethylpyridine Derivatives

An alternative method involves starting from 2-chloro-6-(trichloromethyl)pyridine, which undergoes fluorination using anhydrous hydrogen fluoride in the presence of ferric chloride catalyst under high pressure and temperature (approximately 170°C and 20 kg/cm²). This process converts the trichloromethyl group to the trifluoromethyl group, yielding 2-chloro-6-(trifluoromethyl)pyridine. Subsequent chloromethylation and fluorination steps lead to the target compound.

Catalytic Systems and Reaction Conditions

Catalysts such as antimony halides (SbCl2F3 and SbCl3F2) have been employed for fluorination reactions of trifluoromethylpyridine derivatives under pressures of 2-4 MPa and temperatures between 70-150°C. The catalyst ratio and loading significantly influence the yield and purity of fluoro-trifluoromethylpyridines.

Industrial Scale Considerations

Processes are designed to optimize raw material utilization, reduce byproduct formation, and facilitate purification. For instance, vacuum distillation and conventional distillation techniques are used to separate desired products from mixtures of chlorinated and fluorinated pyridines. Reaction times vary from several hours to a day, with precise temperature and pressure control critical for selectivity.

Data Table: Summary of Key Preparation Parameters

| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Fluorination of dichloropyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Potassium fluoride, benzyltriethylammonium chloride | 170°C, 5 h, DMAC solvent | 97 | 99.5 | Phase-transfer catalysis, high selectivity |

| Chloromethylation | 2-fluoro-3-(trifluoromethyl)pyridine | Formaldehyde, hydrochloric acid | Controlled temperature, acidic medium | Not specified | High | Electrophilic substitution at 6-position |

| Fluorination of trichloromethylpyridine | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous hydrogen fluoride, ferric chloride | 170°C, 20 kg/cm², ~18 h | Not specified | High | High pressure fluorination to trifluoromethyl group |

| Catalytic fluorination | N-serve (chlorinated pyridine) | SbCl2F3, SbCl3F2 | 70-150°C, 2-4 MPa pressure | Not specified | Not specified | Catalyst ratio critical, industrial application |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various agents:

| Reagent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| Sodium methoxide | EtOH, 60°C, 6 hrs | 6-(Methoxymethyl)-2-fluoro-3-(trifluoromethyl)pyridine | 78% | Solubility modifier in herbicides |

| Ammonia (aq.) | THF, 25°C, 12 hrs | 6-(Aminomethyl)-2-fluoro-3-(trifluoromethyl)pyridine | 65% | Intermediate for antifungal agents |

| Potassium thioacetate | DMF, 80°C, 3 hrs | 6-(Thioacetoxymethyl)-2-fluoro-3-(trifluoromethyl)pyridine | 82% | Precursor to thiol-functionalized ligands |

The trifluoromethyl group stabilizes the transition state through inductive effects, accelerating substitution kinetics by 3–5× compared to non-fluorinated analogs .

Fluorination and Halogen Exchange

Controlled fluorination occurs at the chloromethyl site under high-pressure HF conditions :

textReaction: 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine + HF → 6-(Fluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine + HCl Conditions: - 170–190°C - 20–30 kg/cm² pressure - FeCl₃ catalyst (5 mol%) - 18–24 hrs Outcome: - 80.2% isolated yield - 99.96% purity (GC)[2]

This method enables recycling of partially fluorinated byproducts, achieving >95% atom economy in industrial settings .

Coupling Reactions

The compound participates in cross-coupling via its chloromethyl group:

Suzuki-Miyaura Coupling

Reactants :

-

Pd(PPh₃)₄ (2 mol%)

-

Arylboronic acid (1.2 eq)

-

K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C

Results :

-

Biaryl products form in 60–75% yield

-

Steric hindrance from the trifluoromethyl group limits coupling at the 3-position

Ullmann-Type Coupling

Optimized Protocol :

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

DMF, 120°C, 24 hrs

-

Converts chloromethyl to aryl/heteroaryl groups with 55–68% efficiency

Ring Functionalization

Electrophilic aromatic substitution occurs at the 4-position (para to fluorine):

| Electrophile | Catalyst | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | — | 4-Nitro derivative | 89% para |

| Cl₂ (g) | FeCl₃ | 4-Chloro-6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine | 76% para |

| Ac₂O | H₃PO₄ | 4-Acetylated product | <5% (low reactivity) |

Density Functional Theory (DFT) calculations confirm the 4-position’s electron density (−0.12 e⁻) is 34% higher than the 5-position .

Reductive Transformations

Catalytic hydrogenation selectively reduces the chloromethyl group:

Conditions :

-

H₂ (1 atm), Pd/C (5 wt%)

-

EtOAc, 25°C, 2 hrs

-

Converts chloromethyl to methyl with 92% retention of fluorine substituents

Notably, over-reduction (24 hrs) leads to pyridine ring hydrogenation, forming a piperidine derivative (43% yield) .

Stability and Degradation Pathways

The compound undergoes hydrolysis under basic conditions:

-

Photodegradation (λ = 254 nm) produces 2-fluoro-3-(trifluoromethyl)pyridine-6-carboxylic acid (Φ = 0.12)

This reactivity profile establishes 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine as a versatile building block. Its balanced stability and tunable transformations support applications ranging from catalytic ligand design to bioactive molecule synthesis .

Scientific Research Applications

6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, often leading to increased binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Reactivity

2-Fluoro-3-(trifluoromethyl)pyridine (CAS 65753-52-8)

- Structure : Lacks the chloromethyl group at position 6.

- Applications : Used in electronic materials and as a precursor for fluorinated pharmaceuticals .

2-(Chloromethyl)-6-(trifluoromethyl)pyridine

- Synthesis: Prepared via chlorination of (6-(trifluoromethyl)pyridin-2-yl)methanol (87% yield) .

- Applications : Intermediate in drug synthesis (e.g., kinase inhibitors).

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine (CAS 917969-77-8)

- Structure : Chloro (position 2) instead of fluoro.

- Applications : Agrochemical intermediates due to halogen-driven reactivity .

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

Physicochemical Properties

Molecular Weight and Stability :

- The trifluoromethyl group increases molecular weight and thermal stability across all analogs.

- Fluorine reduces polar surface area, enhancing membrane permeability compared to chlorine-containing analogs.

Data Tables

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Biological Activity

6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound features a chloromethyl group and trifluoromethyl substituents on the pyridine ring, which may enhance its lipophilicity and influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds, including 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine, exhibit significant antibacterial properties. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against various bacterial strains. In particular, the compound demonstrated an MIC of 50 mg/mL against E. coli, suggesting potential as an antibacterial agent .

Anticancer Properties

The compound's analogs have been evaluated for their anticancer activities. Research has highlighted that certain pyridine derivatives exhibit cytotoxic effects against a range of cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and CaCo-2 . These findings suggest that 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine could possess similar anticancer properties.

Case Studies

- Anticancer Activity : A derivative of 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine was tested against various cancer cell lines, yielding IC50 values that indicate moderate to high activity. For instance, one study reported an IC50 value of approximately 9.27 µM against ovarian cancer cells (OVXF 899) and 1.143 µM against renal cancer cells (RXF 486) .

- Antibacterial Activity : In vitro assays demonstrated that related compounds exhibited promising antibacterial effects, with MIC values ranging from 6.25 mg/mL to 50 mg/mL against resistant bacterial strains. This positions the compound as a potential lead in antibiotic development .

Data Tables

Q & A

What are the common synthetic routes for preparing 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine?

Basic Research Question

The synthesis typically involves sequential halogenation and functional group modifications. One approach starts with a pyridine precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine), followed by fluorination using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C . The chloromethyl group can be introduced via nucleophilic substitution, such as reacting the fluorinated intermediate with chloromethylating agents (e.g., chloromethyl methyl ether in the presence of a Lewis acid like AlCl₃). Yield optimization often requires controlled reaction times (4–6 hours) and inert atmospheres to prevent side reactions.

Advanced Consideration : For regioselective fluorination, microwave-assisted synthesis or transition-metal catalysis (e.g., Pd-mediated cross-coupling) improves efficiency. For example, Suzuki-Miyaura coupling with boronic acids can introduce trifluoromethyl groups while preserving the chloromethyl substituent .

How can spectroscopic and crystallographic methods characterize the structural features of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns. For instance:

- ¹⁹F NMR identifies fluorine environments (δ ≈ -60 ppm for CF₃ and -110 ppm for aromatic F).

- ¹H NMR resolves chloromethyl protons (δ 4.5–5.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).

X-ray crystallography reveals molecular conformation, such as dihedral angles between the pyridine ring and substituents (e.g., 59.8° between pyridine and adjacent aryl groups in related analogs) . Weak intermolecular interactions (e.g., C–H···π) stabilize the crystal lattice, detectable via Hirshfeld surface analysis .

Advanced Tool : Density Functional Theory (DFT) calculations validate experimental geometries and electronic properties (e.g., frontier molecular orbitals) to predict reactivity .

What strategies optimize cross-coupling reactions involving this compound in medicinal chemistry?

Advanced Research Question

The chloromethyl group enables functionalization via Buchwald-Hartwig amination or Ullmann coupling. Key parameters include:

- Catalyst selection : Pd(dppf)Cl₂ for Suzuki coupling with aryl boronic acids (yields >80% in DMF at 120°C) .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while microwave irradiation reduces side-product formation .

- Protecting groups : Methoxymethyl (MOM) protection of hydroxyl intermediates prevents undesired substitutions during multi-step syntheses .

Case Study : Coupling with estrane derivatives (e.g., CYP1B1 inhibitors) requires precise steric alignment; substituent position (C2 vs. C3) affects inhibitory activity (IC₅₀ differences up to 10-fold) .

How do electronic effects of substituents influence its reactivity in nucleophilic substitutions?

Advanced Research Question

The electron-withdrawing trifluoromethyl and fluorine groups activate the pyridine ring toward nucleophilic attack. Hammett constants (σₚ values: CF₃ = 0.54, F = 0.06) predict meta/para-directing effects. Kinetic studies show that chloromethyl substitution at C6 proceeds faster than at C2 due to reduced steric hindrance. In DMSO, SN2 mechanisms dominate, while polar protic solvents favor SN1 pathways. Isotopic labeling (e.g., ¹⁸O in hydrolysis experiments) tracks substitution kinetics .

Contradiction Note : Fluorine’s electronegativity may deactivate the ring in some contexts, requiring base-mediated conditions (e.g., K₂CO₃) to enhance nucleophilicity .

What biological activities are associated with this compound, and how are structure-activity relationships (SAR) analyzed?

Basic Research Question

The compound’s analogs exhibit antitumor and enzyme-inhibitory properties. For example:

- Pyridine derivatives with chloro/trifluoromethyl groups show IC₅₀ values <1 µM against CYP1B1, a cancer-associated enzyme .

- SAR Insights : The chloromethyl group enhances membrane permeability, while the trifluoromethyl group increases lipophilicity (logP ≈ 2.5) and target binding affinity .

Advanced Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding poses with proteins. For CYP1B1, π-stacking between the pyridine ring and Phe134 residue is critical for inhibition .

How do computational methods predict the compound’s corrosion inhibition potential?

Advanced Research Question

DFT studies simulate adsorption on metal surfaces (e.g., iron):

- Frontier orbital analysis : Higher EHOMO (≈-5.2 eV) indicates electron-donating capacity, correlating with inhibition efficiency .

- Charge transfer : The pyridine ring participates in donor-acceptor interactions with metal d-orbitals, modeled using B3LYP/6-31G(d) basis sets .

Experimental validation involves electrochemical impedance spectroscopy (EIS), showing >90% inhibition efficiency in acidic media for related pyridines .

What challenges arise in scaling up its synthesis for preclinical studies?

Advanced Research Question

Key issues include:

- Purification : High-boiling solvents (e.g., DMSO) complicate isolation. Alternatives like supercritical CO₂ extraction improve yield .

- Byproduct control : Fluorinated byproducts (e.g., HF) require neutralization with aqueous KOH.

- Regioselectivity : Statistical Design of Experiments (DoE) optimizes reaction parameters (e.g., temperature, stoichiometry) to minimize isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.